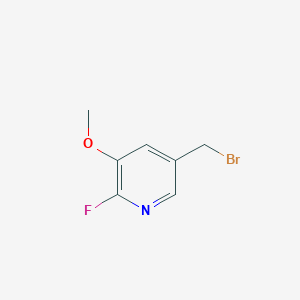

5-Bromomethyl-2-fluoro-3-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

5-(bromomethyl)-2-fluoro-3-methoxypyridine |

InChI |

InChI=1S/C7H7BrFNO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3 |

InChI Key |

CFEPIWHTSQLZCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)CBr)F |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for 5 Bromomethyl 2 Fluoro 3 Methoxypyridine

Retrosynthetic Analysis and Strategic Derivation of Key Precursors

A retrosynthetic analysis of 5-Bromomethyl-2-fluoro-3-methoxypyridine reveals two primary strategic disconnections. The most direct approach involves the functionalization of a pre-existing 2-fluoro-3-methoxypyridine (B573476) core. This strategy identifies 2-fluoro-3-methoxy-5-methylpyridine (B1445418) as a key precursor, wherein the target molecule can be accessed through a selective bromination of the methyl group.

Alternatively, a more convergent strategy involves the construction of the substituted pyridine (B92270) ring from simpler, acyclic precursors or other pyridine derivatives. This approach allows for the sequential introduction of the fluoro, methoxy (B1213986), and bromomethyl functionalities. A plausible precursor in this pathway is a suitably substituted aminopyridine, such as 2-methoxy-5-aminopyridine, which can undergo diazotization and fluorination, followed by subsequent functional group manipulations to install the bromomethyl group.

Historical and Conventional Synthetic Approaches to this compound

Conventional synthetic routes to this compound have primarily focused on direct bromination and multi-step functional group interconversions.

Direct Bromination Strategies and Regioselectivity (e.g., at the methyl group of a fluoromethoxypyridine precursor)

The direct bromination of the methyl group of a 2-fluoro-3-methoxy-5-methylpyridine precursor is a common and efficient method for the synthesis of this compound. This reaction is typically a free-radical substitution, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position (the methyl group attached to the pyridine ring).

N-Bromosuccinimide (NBS) is a widely used reagent for this transformation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light). The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as aromatic bromination. The regioselectivity for the methyl group is high due to the stability of the resulting benzylic radical, which is stabilized by resonance with the pyridine ring.

| Reagent | Initiator | Solvent | Reaction Conditions | Outcome |

| N-Bromosuccinimide (NBS) | AIBN or UV light | Carbon tetrachloride (CCl4) or Dichloromethane (B109758) (CH2Cl2) | Reflux or photolysis | Selective bromination at the 5-methyl position |

Multi-Step Synthesis from Readily Available Pyridine Precursors (e.g., from 2-methoxy-5-aminopyridine via diazotization and fluorination followed by bromination)

A multi-step synthesis offers a versatile approach, starting from more readily available pyridine precursors. A notable example is the synthesis commencing from 2-methoxy-5-aminopyridine. This pathway involves the following key steps:

Diazotization: The amino group of 2-methoxy-5-aminopyridine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as tetrafluoroboric acid).

Fluorination (Balz-Schiemann Reaction): The diazonium salt is then subjected to thermal decomposition, often in the presence of a fluoride (B91410) source like tetrafluoroborate (B81430) anion, to introduce the fluorine atom at the 2-position of the pyridine ring, yielding 2-fluoro-5-methoxypyridine (B146139).

Formylation: The resulting 2-fluoro-5-methoxypyridine can be formylated at the 5-position.

Reduction: The formyl group is then reduced to a hydroxymethyl group.

Bromination: Finally, the hydroxymethyl group is converted to the desired bromomethyl group using a suitable brominating agent like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).

A related synthetic route for a similar compound, 2-methoxy-3-bromo-5-fluoropyridine, involves the diazotization of 2-methoxy-5-aminopyridine followed by a fluorination reaction to produce 2-methoxy-5-fluoropyridine. gla.ac.uk Subsequent bromination of this intermediate yields the target molecule. gla.ac.uk This highlights the utility of diazotization and fluorination reactions in the synthesis of functionalized fluoropyridines.

| Starting Material | Key Intermediates | Final Step |

| 2-methoxy-5-aminopyridine | 2-methoxy-5-diazoniumpyridine, 2-fluoro-5-methoxypyridine, 2-fluoro-5-formyl-3-methoxypyridine, (2-fluoro-3-methoxy-pyridin-5-yl)methanol | Bromination of the hydroxymethyl group |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound, particularly in the direct bromination step. Key parameters that can be adjusted include:

Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride or dichloromethane are commonly used for radical brominations.

Initiator: The type and concentration of the radical initiator can affect the reaction efficiency. Both thermal initiators (e.g., AIBN) and photochemical initiation have been successfully employed.

Temperature: The reaction temperature needs to be carefully controlled to promote the desired radical chain reaction while minimizing decomposition and side reactions.

Stoichiometry of Reagents: The molar ratio of the substrate to the brominating agent (e.g., NBS) is a critical factor. Using a slight excess of NBS can ensure complete conversion of the starting material, but a large excess may lead to over-bromination.

Studies on benzylic brominations of various substrates have shown that careful control of these parameters can significantly improve the outcome of the reaction.

Novel and Sustainable Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods.

Catalytic Methods for Selective Bromination (e.g., phase-transfer catalysis)

While radical bromination with NBS is effective, catalytic methods offer potential advantages in terms of milder reaction conditions and reduced waste. Phase-transfer catalysis (PTC) is a technique that can facilitate reactions between reactants in immiscible phases. chemicalbook.com In the context of the bromination of 2-fluoro-3-methoxy-5-methylpyridine, a phase-transfer catalyst could potentially be employed to facilitate the transport of a brominating agent from an aqueous or solid phase to the organic phase containing the substrate.

Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, function by forming an ion pair with the reactive anion (e.g., bromide) and transporting it into the organic phase where the reaction occurs. chemicalbook.com This can lead to increased reaction rates and allow for the use of a wider range of reaction conditions. While specific applications of phase-transfer catalysis for the benzylic bromination of this particular pyridine derivative are not extensively documented, the principles of PTC suggest it could be a viable and more sustainable alternative to traditional methods. researchgate.net

| Catalyst Type | Potential Advantage | Example Catalysts |

| Quaternary Ammonium Salts | Increased reaction rates, milder conditions | Tetrabutylammonium bromide (TBAB) |

| Quaternary Phosphonium Salts | Higher thermal stability | Tetrabutylphosphonium bromide (TBPB) |

Flow Chemistry and Continuous Processing Techniques in Halomethyl Pyridine Synthesis

In a typical flow system, reagents are pumped from reservoirs into a mixing junction and then flow through a temperature-controlled reactor. europa.eu The large surface-area-to-volume ratio of these reactors facilitates rapid heat dissipation, which is crucial for managing the exothermicity of halogenation reactions, such as the bromination of a methylpyridine precursor. europa.eu This precise temperature control minimizes the formation of undesirable side products and prevents thermal runaway reactions, which can be a significant risk in large-scale batch processes. europa.eu

The application of flow chemistry is particularly beneficial for reactions that are difficult to control in batch, such as those involving organometallics or highly reactive intermediates. d-nb.info For instance, the rapid mixing and short residence times achievable in flow reactors can enable transformations that are otherwise impossible or low-yielding in batch setups. d-nb.inforsc.org While specific literature on the continuous synthesis of this compound is not prevalent, the principles have been successfully applied to the synthesis of various substituted pyridines and other active pharmaceutical ingredients (APIs). mdpi.comd-nb.infobeilstein-journals.org Researchers have demonstrated that multi-step syntheses can be telescoped into a single continuous sequence, eliminating the need for isolating and purifying intermediates, thus streamlining the manufacturing process. mdpi.com

The table below illustrates a comparative analysis of batch versus flow processing for a representative benzylic bromination reaction, a key step in halomethyl pyridine synthesis.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | High risk of thermal runaway with exothermic reactions; potential for localized hot spots. | Excellent heat transfer minimizes risk; smaller reaction volumes enhance safety. europa.eu |

| Scalability | Challenging; redesign of reactor and process conditions often required. | Simpler scalability by running the system for longer durations or "numbering-up" (parallel reactors). |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over residence time, temperature, and stoichiometry. europa.eu |

| Yield & Purity | Often lower due to side reactions from poor heat control and mixing. | Typically higher yields and purity due to superior process control and minimized side reactions. d-nb.info |

| Reagent Handling | Large quantities of hazardous materials are present in the reactor at one time. | Only small quantities of reagents are reacting at any given moment, reducing hazard potential. |

By enabling the use of more extreme reaction conditions (high temperature and pressure) in a controlled manner, flow chemistry can unlock novel synthetic routes for complex molecules like substituted pyridines. d-nb.info This approach not only enhances safety and efficiency but also aligns with the goals of modern, automated, and sustainable chemical manufacturing. mdpi.com

Green Chemistry Principles and Environmentally Benign Reagents in Production

The production of specialized chemical compounds is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. europa.euresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles, focusing on the use of environmentally benign reagents, alternative energy sources, and greener solvent systems.

One of the core tenets of green chemistry is the use of safer chemicals and auxiliaries. In halomethyl pyridine synthesis, traditional brominating agents like N-Bromosuccinimide (NBS) or elemental bromine pose environmental and handling risks. Research has explored more benign alternatives. For example, a patent for the synthesis of 2,6-dibromomethylpyridine highlights the use of dibromohein as a brominating agent, which is noted for being low-toxicity, inexpensive, and effective under mild conditions, thereby embodying green chemistry principles. google.com Furthermore, developing transition-metal-free reaction pathways, such as the use of ethyl bromodifluoroacetate as a fluorine source for N-difluoromethylation of pyridines, avoids potentially toxic and costly metal catalysts. nih.gov

The choice of solvent is another critical aspect of green chemistry. Many traditional organic syntheses rely on volatile and often toxic organic solvents. A significant advancement is the move toward solvent-free reactions or the use of environmentally friendly solvents like water. rasayanjournal.co.inrsc.org Research has demonstrated the feasibility of performing selective amination of polyhalogenated pyridines in aqueous media, which is a significant step towards a more sustainable process. nih.gov When solvents are necessary, greener alternatives to hazardous options like carbon tetrachloride are preferred.

| Hazardous Solvent | Potential Greener Alternative(s) | Key Green Advantage(s) |

| Carbon Tetrachloride | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, derived from renewable resources (2-MeTHF). |

| Dichloromethane (DCM) | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, better environmental profile. |

| Benzene | Toluene, Anisole (B1667542) | Lower carcinogenicity and toxicity. |

| Dioxane | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Less toxic, avoids peroxide formation issues (2-MeTHF). |

In addition to reagent and solvent choice, the use of alternative energy sources like microwave irradiation has proven highly effective. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase product yields, and enhance purity by providing rapid and uniform heating directly to the reacting molecules. mdpi.comnih.gov This technique avoids the limitations of conventional heating and often allows for solvent-free conditions. mdpi.comnih.gov The synthesis of various pyridine and quinoline (B57606) derivatives has been significantly improved using microwave assistance, demonstrating its potential for the efficient production of compounds like this compound. nih.gov

The table below, based on findings for related heterocyclic syntheses, compares conventional and microwave-assisted methods, illustrating the typical advantages of the latter. mdpi.com

| Synthesis Method | Reaction Time | Yield | Green Advantages |

| Conventional Heating (Reflux) | 3 - 5 hours | ~70% | Standard laboratory procedure. |

| Microwave Irradiation | 5 - 10 minutes | >90% | Significant reduction in reaction time, energy savings, often higher yield and purity. mdpi.comnih.gov |

By integrating these green chemistry principles—safer reagents, elimination of harmful solvents, and the use of energy-efficient technologies like microwave synthesis and flow chemistry—the environmental footprint of producing this compound and other halomethyl pyridines can be substantially reduced.

Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl 2 Fluoro 3 Methoxypyridine

Nucleophilic Substitution Reactions at the Bromomethyl Position

The benzylic-like bromide in 5-Bromomethyl-2-fluoro-3-methoxypyridine serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of carbon and various heteroatom functionalities at this position, providing a convenient route to a diverse array of derivatives.

While specific examples of carbon-carbon bond forming reactions involving this compound are not extensively detailed in the available literature, the general reactivity pattern of benzylic halides suggests its utility in such transformations. For instance, in reactions analogous to classical alkylation and malonate alkylation, the bromomethyl group would be expected to react with carbanions or enolates to form new carbon-carbon bonds. These reactions typically proceed via an S(_N)2 mechanism, wherein the nucleophilic carbon attacks the electrophilic methylene (B1212753) carbon, displacing the bromide ion. The reaction conditions for such transformations would likely involve a suitable base to generate the carbon nucleophile in an appropriate aprotic solvent.

The introduction of heteroatoms at the bromomethyl position of this compound is a more commonly exploited transformation. This functionalization provides access to a wide range of compounds with potential biological activity.

Nitrogen (N-) Substitution: The displacement of the bromide by nitrogen nucleophiles is a key reaction. For example, the reaction with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) would yield 5-(azidomethyl)-2-fluoro-3-methoxypyridine. This azide derivative can then be readily reduced, for instance by catalytic hydrogenation, to afford the corresponding primary amine, 5-(aminomethyl)-2-fluoro-3-methoxypyridine. This two-step process represents a valuable method for introducing an aminomethyl group.

Oxygen (O-) Substitution: Oxygen nucleophiles, such as hydroxides or alkoxides, can also displace the bromide. For instance, hydrolysis under basic conditions would lead to the formation of (2-fluoro-3-methoxypyridin-5-yl)methanol.

Sulfur (S-) Substitution: Similarly, sulfur nucleophiles like thiols or thiourea (B124793) can be employed to introduce sulfur-containing moieties. The reaction with a thiol in the presence of a base would yield the corresponding thioether.

Phosphorus (P-) Substitution: The Arbuzov reaction is a classic method for forming carbon-phosphorus bonds. The reaction of this compound with a trialkyl phosphite (B83602), such as triethyl phosphite, would be expected to proceed smoothly to afford the corresponding diethyl (2-fluoro-3-methoxy-pyridin-5-ylmethyl)phosphonate. This reaction involves the nucleophilic attack of the phosphite on the bromomethyl group, followed by the dealkylation of the resulting phosphonium (B103445) salt to yield the stable phosphonate (B1237965) ester.

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 5-(azidomethyl)-2-fluoro-3-methoxypyridine |

| Hydroxide | Sodium Hydroxide (NaOH) | (2-fluoro-3-methoxypyridin-5-yl)methanol |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-fluoro-3-methoxy-5-((phenylthio)methyl)pyridine |

| Phosphite | Triethyl phosphite (P(OEt)₃) | Diethyl (2-fluoro-3-methoxypyridin-5-ylmethyl)phosphonate |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

While the primary reactivity of this compound is centered on the bromomethyl group, the pyridine (B92270) ring itself contains a C-F bond which could potentially participate in cross-coupling reactions, although this is generally less reactive than C-Br or C-I bonds. More relevantly, related pyridine derivatives with a bromine atom directly on the ring are common substrates for these reactions. For the purpose of this article, we will consider the reactivity of the closely related 3-bromo-5-fluoro-2-methoxypyridine (B1520508) in cross-coupling reactions as a proxy for potential, albeit less likely, reactions involving the C-F bond of the title compound, and more broadly discuss the utility of such reactions for functionalizing the pyridine core.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While no specific examples with this compound are available, the Suzuki-Miyaura coupling of related bromopyridines is well-established for the synthesis of biaryl compounds. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.ukwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. soton.ac.uk It has been successfully applied to bromofluoropyridine derivatives to introduce alkynyl substituents. soton.ac.uk

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. researchgate.net For instance, the Heck reaction of 3-bromo-5-methoxypyridine (B189597) with fluorous alkenes has been reported to proceed in good yields. researchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base |

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are effective in coupling aryl halides with a variety of partners, including organoboron reagents in Suzuki-Miyaura type reactions. rsc.org They have also been used for the reductive cross-coupling of (hetero)aryl bromides. rsc.org

Nickel-Catalyzed Homocoupling: In the presence of a nickel catalyst and a reducing agent, aryl halides can undergo homocoupling to form symmetrical biaryl compounds. researchgate.net

The field of transition metal catalysis is continually expanding, with new methods being developed for the functionalization of heterocyclic compounds. nih.govnih.govrsc.orgresearchgate.net These can include reactions that activate C-H bonds or utilize other metals to achieve novel transformations. While specific applications to this compound are yet to be widely reported, the potential for such reactions to further diversify its chemical space is significant.

Reactivity of the Fluoro and Methoxy (B1213986) Groups on the Pyridine Ring

The fluoro and methoxy groups are key sites of reactivity on the this compound ring system. The C2-fluoro substituent is highly activated for nucleophilic aromatic substitution, while the C3-methoxy group can direct metallation to an adjacent position or undergo transformation itself.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The C2 position of the pyridine ring is inherently electron-deficient due to the inductive effect of the ring nitrogen. This effect is significantly enhanced by the presence of a fluorine atom, a highly electronegative substituent. Consequently, the C2-fluoro group in this compound is exceptionally prone to displacement by a wide array of nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The general reactivity trend for halogens in SNAr reactions on pyridine rings is F > Cl > Br > I. This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group. The enhanced reactivity of fluoride (B91410) in SNAr is attributed to its strong electron-withdrawing inductive effect, which stabilizes the negatively charged intermediate formed during the reaction. echemi.comstackexchange.com Studies comparing the reaction of 2-fluoropyridine (B1216828) and 2-chloropyridine (B119429) with sodium ethoxide found that the fluoro analogue reacts approximately 320 times faster. researchgate.net

The reaction proceeds through the addition of a nucleophile to the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized, including onto the electronegative pyridine nitrogen, which provides significant stabilization. echemi.com The subsequent elimination of the fluoride ion is rapid and restores the aromaticity of the ring.

A variety of nucleophiles can be employed in this reaction. The table below, constructed by analogy with known reactions of 2-fluoropyridines, illustrates the potential scope of this transformation for the 2-fluoro-3-methoxypyridine (B573476) core. acs.orgnih.gov

| Nucleophile (Nu-H) | Reagent/Conditions | Product (at C2) |

| Alkoxide (R-OH) | NaH, THF | O-R |

| Amine (R₂NH) | Heat or Base (e.g., K₂CO₃) | NR₂ |

| Thiol (R-SH) | NaH or other base, THF | S-R |

| Azide (N₃⁻) | NaN₃, DMSO | N₃ |

| Cyanide (CN⁻) | KCN, DMSO | CN |

This table is illustrative and based on the general reactivity of 2-fluoropyridines.

Directed Ortho Metalation (DoM) Strategies Adjacent to the Methoxy Functionality

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. wpmucdn.com The methoxy group is a well-established, albeit moderate, DMG.

In the context of this compound, the 3-methoxy group can direct lithiation to the C4 position. The process involves the coordination of a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to the oxygen atom of the methoxy group. This proximity effect enhances the kinetic acidity of the C4-proton, leading to its selective abstraction and the formation of a 4-lithiated pyridine intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents at the C4 position.

However, the regioselectivity of this process is complex due to the presence of other substituents. The fluorine at C2 also has a moderate directing effect and electronically activates the ring protons. Furthermore, the pyridine nitrogen itself strongly activates the C6 proton. Studies on the lithiation of 2-methoxypyridine (B126380) have shown that while the methoxy group can direct to C3, the pathway can be complex and may involve intermediates lithiated at C6. stackexchange.comntu.edu.sg For 3-methoxypyridine (B1141550), lithiation followed by arylation has been shown to occur at the C4 position. ntu.edu.sg Therefore, while the C4 position is the expected site for DoM directed by the methoxy group, careful optimization of the base, solvent, and temperature would be necessary to achieve high regioselectivity, overcoming potential deprotonation at C6.

Transformations Involving the Methoxy Substituent

Beyond its role as a directing group, the methoxy substituent itself can undergo chemical transformations. Two primary reactions are relevant: O-demethylation and direct nucleophilic displacement.

O-Demethylation: The methyl group of the 3-methoxy substituent can be cleaved to reveal a 3-hydroxypyridine. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. More recently, chemoselective methods have been developed. For instance, L-selectride has been shown to be effective for the demethylation of various methoxypyridines. nih.gov This reagent displays excellent chemoselectivity, cleaving methoxypyridines while leaving anisole (B1667542) (methoxybenzene) moieties intact, highlighting the role of the electron-deficient pyridine ring in activating the methoxy group for this transformation. nih.gov

Nucleophilic Displacement: While the C2-fluoro group is the most active site for SNAr, under certain conditions, the 3-methoxy group can also be displaced by strong nucleophiles. Nucleophilic substitution at the C3 position of pyridine is generally disfavored because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. echemi.com However, recent studies have demonstrated that the amination of 3-methoxypyridine can be achieved using a sodium hydride-lithium iodide system, providing a route to 3-aminopyridines. ntu.edu.sg This suggests that with sufficient activation and appropriate reagents, the methoxy group in this compound could potentially be replaced, although this would be a less favorable process than substitution at the C2 position.

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Elucidation of Rate-Determining Steps and Reaction Pathways

The primary reaction pathway for the substitution of the C2-fluoro group is the SNAr mechanism. Traditionally, this is understood as a two-step addition-elimination process. The first step, the nucleophilic attack on the C2 carbon to form the Meisenheimer complex, is typically the rate-determining step (RDS). echemi.comstackexchange.com This is because this step involves the disruption of the aromatic system, which is energetically costly. The subsequent elimination of the fluoride ion to restore aromaticity is a much faster process.

Recent computational and experimental studies, including kinetic isotope effect (KIE) investigations, have suggested that some SNAr reactions may not proceed through a distinct intermediate but rather via a single, concerted transition state (a concerted SNAr or CSNAr pathway). acs.orgnih.gov In this pathway, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. Such a mechanism is proposed to be more likely with highly reactive substrates like 2-fluoropyridines. acs.org A KIE study, where the reaction rate of the normal substrate is compared to one with an isotopic label at a key position, can help distinguish between these pathways. A secondary KIE, where the isotopically labeled atom is not directly involved in bond breaking, can indicate a change in hybridization (sp² to sp³) at the reaction center, which is characteristic of the formation of a Meisenheimer intermediate. wikipedia.org

For Directed Ortho Metalation, the reaction pathway involves a pre-coordination complex between the organolithium reagent and the methoxy group, followed by the rate-determining deprotonation step to form the lithiated intermediate.

Identification and Characterization of Transient Intermediates

The identification of transient intermediates provides direct evidence for a proposed reaction mechanism.

Meisenheimer Complex: In the stepwise SNAr pathway, the key transient intermediate is the Meisenheimer complex. mdpi.comnih.gov For the reaction at the C2 position of this compound, this intermediate would be a cyclohexadienyl anion with an sp³-hybridized carbon at C2, bonded to both the incoming nucleophile and the fluorine atom. These complexes are often highly colored and can, in some cases where they are sufficiently stabilized, be observed or even isolated and characterized by spectroscopic methods like NMR and UV-Vis spectroscopy. mdpi.comwikipedia.org The negative charge is delocalized across the ring and onto the pyridine nitrogen, and this delocalization is what lends the intermediate its stability.

Ortho-Lithiated Species: In the DoM pathway, the principal intermediate is the 4-lithiated pyridine derivative. These organolithium species are highly reactive and are typically generated and used in situ at low temperatures. Their presence is usually inferred by the structure of the product formed after quenching with an electrophile. However, they can be studied using low-temperature NMR spectroscopy or by trapping experiments.

Strategic Utilization of 5 Bromomethyl 2 Fluoro 3 Methoxypyridine As a Core Synthetic Synthon

Construction of Diverse Pyridine-Containing Scaffolds and Heterocyclic Systems

The inherent reactivity of the substituents on the 5-bromomethyl-2-fluoro-3-methoxypyridine ring makes it an excellent starting material for the synthesis of a wide variety of more complex pyridine-based structures. The bromomethyl group serves as a potent electrophile, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, and the pyridine (B92270) nitrogen offers a site for coordination or quaternization, collectively enabling the construction of diverse molecular frameworks.

The synthesis of polyfunctionalized pyridines is a significant area of research, as the introduction of multiple and varied functional groups onto the pyridine ring can dramatically influence the chemical and biological properties of the resulting molecules. The reactivity of the bromine and fluorine substituents on halogenated pyridines allows for selective functionalization. atomfair.com For instance, the fluorine atom is amenable to nucleophilic aromatic substitution, while the bromine atom can participate in metal-catalyzed cross-coupling reactions. atomfair.com

The bromomethyl group in this compound is particularly useful for introducing a wide range of functionalities at the 5-position through nucleophilic substitution reactions. This allows for the tethering of various molecular fragments, leading to novel, polyfunctionalized pyridine derivatives.

Table 1: Potential Nucleophilic Substitution Reactions at the 5-Bromomethyl Position

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |

| Amine | R-NH₂ | -CH₂-NH-R | Introduction of bioactive moieties, alteration of solubility |

| Thiol | R-SH | -CH₂-S-R | Synthesis of sulfur-containing heterocycles, potential enzyme inhibitors |

| Alcohol/Phenol | R-OH | -CH₂-O-R | Formation of ether linkages, modification of electronic properties |

| Cyanide | NaCN | -CH₂-CN | Chain extension, precursor for carboxylic acids and amines |

| Azide (B81097) | NaN₃ | -CH₂-N₃ | Precursor for triazoles (via click chemistry) and amines |

These transformations highlight the utility of the bromomethyl group as a handle for introducing molecular diversity, a key strategy in the development of new chemical entities.

Fused heterocyclic compounds, which contain two or more fused rings with at least one being a heterocycle, are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. airo.co.in The synthesis of such systems often involves cyclization reactions, ring-closing metathesis, or Diels-Alder reactions. airo.co.in

While specific examples utilizing this compound in annulation reactions are not extensively documented, its structure suggests several potential strategies for the formation of fused heterocyclic rings. For instance, the bromomethyl group and an adjacent substituent could be elaborated to participate in an intramolecular cyclization, leading to the formation of a new ring fused to the pyridine core.

One potential synthetic route could involve the conversion of the bromomethyl group to a nucleophilic species, which could then react with an electrophilic center introduced at the 4- or 6-position of the pyridine ring. Alternatively, the existing substituents could be modified to facilitate a [4+2] cycloaddition reaction, a powerful tool for the construction of six-membered rings.

Application in the Synthesis of Advanced Organic Intermediates for Research

The unique substitution pattern of this compound makes it a valuable precursor for more complex molecules intended for research, particularly in the field of drug discovery. The presence of fluorine is of particular note, as fluorinated heterocyclic compounds are prevalent among potent pharmaceuticals. e-bookshelf.de

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The introduction of fluorine and other substituents can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov Therefore, this compound serves as an excellent starting point for the synthesis of novel compounds for biological screening.

Scaffold diversification, or scaffold hopping, is a strategy employed in drug discovery to identify new core structures with improved properties while retaining the desired biological activity. The varied reactivity of this compound allows for multiple avenues of scaffold diversification.

For example, the bromomethyl group can be used to link the pyridine core to other heterocyclic systems, creating novel molecular hybrids. Furthermore, the fluorine atom at the 2-position can be displaced by a range of nucleophiles in SNAr reactions, leading to a diverse library of 2-substituted pyridines.

Table 2: Potential Scaffold Diversification via SNAr at the 2-Position

| Nucleophile | Resulting Scaffold | Potential Therapeutic Area |

| Substituted Anilines | 2-Anilino-pyridines | Kinase Inhibitors |

| Heterocyclic Amines | 2-(Heterocyclyl-amino)-pyridines | CNS Disorders |

| Alcohols/Phenols | 2-Alkoxy/Aryloxy-pyridines | Anti-inflammatory |

| Thiols | 2-Thio-pyridines | Antimicrobial |

These strategies enable the exploration of a broad chemical space around the core pyridine structure, increasing the probability of identifying compounds with desirable biological activities.

The synthesis of novel heterocyclic compounds for biological evaluation is a critical component of the drug discovery process. mdpi.compsu.edu The versatile reactivity of this compound allows for the systematic modification of its structure to probe structure-activity relationships (SAR).

By systematically varying the substituents at the 2- and 5-positions, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target. For instance, a library of compounds could be generated where the nature of the group attached to the 5-methyl position is varied, and the resulting compounds are screened for a specific biological activity, such as enzyme inhibition or receptor binding. While specific biological data for derivatives of this compound are not widely published, the general principles of medicinal chemistry suggest that such a library would be a valuable resource for identifying new lead compounds.

Building Blocks for Agrochemical Research

The development of novel agrochemicals is critical for improving crop yield and quality. pipzine-chem.com Substituted pyridines are a well-established class of compounds in the agrochemical industry, found in numerous herbicides, fungicides, and insecticides. nih.govresearchgate.net The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents on the pyridine ring of this compound can influence the biological activity and metabolic stability of derivative compounds. semanticscholar.orgvulcanchem.com

The primary utility of this compound in agrochemical synthesis lies in the reactivity of the C-Br bond in the bromomethyl group. This site allows for straightforward coupling with various nucleophiles to construct a diverse library of potential agrochemical candidates. For instance, reaction with phenols, thiols, or amines—moieties commonly found in active agrochemical structures—can be achieved to explore new structure-activity relationships.

Below is a table detailing potential synthetic pathways from this compound to key agrochemical intermediates.

| Target Intermediate Class | Nucleophile | Resulting Linkage | Potential Application |

| Aryl Ethers | Substituted Phenols | -O-CH₂-Pyridine | Herbicides, Fungicides |

| Thioethers | Alkyl/Aryl Thiols | -S-CH₂-Pyridine | Fungicides, Insecticides |

| Amines | Primary/Secondary Amines | -NR-CH₂-Pyridine | Plant Growth Regulators |

| Esters | Carboxylic Acids | -COO-CH₂-Pyridine | Pro-pesticides |

This table illustrates the synthetic potential of this compound in creating diverse molecular backbones for agrochemical discovery.

Contribution to Specialty Chemical and Material Science Research

In the fields of specialty chemicals and material science, fluorinated aromatic compounds are prized for conferring desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com The this compound synthon serves as a valuable precursor for creating advanced functional materials. The substituted pyridine core can be integrated into larger systems, such as polymers or organic electronic materials, where the fluorine and methoxy groups can modulate properties like electron affinity, hydrophobicity, and molecular packing. pipzine-chem.commdpi.com

The bromomethyl group provides a convenient anchor point for attaching the pyridine unit onto polymer backbones or other molecular frameworks. Furthermore, the aromatic bromine atom in related compounds like 5-bromo-2-fluoro-3-methoxypyridine (B1373873) is known to participate in metal-catalyzed cross-coupling reactions, suggesting that this compound could be used in multi-step syntheses to create complex architectures for specialty applications. vulcanchem.compipzine-chem.com For example, derivatives can be used to synthesize biaryl compounds via Suzuki-Miyaura coupling, which are relevant as catalysts in material science. vulcanchem.com

The table below outlines potential research applications stemming from this compound.

| Research Area | Synthetic Strategy | Resulting Material/Chemical | Potential Application |

| Organic Electronics | Polymer side-chain functionalization | Fluorinated Pyridine-Containing Polymers | Organic Light Emitting Diodes (OLEDs), Solar Cells pipzine-chem.com |

| Specialty Polymers | Monomer synthesis and polymerization | High-performance fluoropolymers | Aerospace coatings, chemically resistant sealants mdpi.com |

| Catalysis | Multi-step synthesis involving cross-coupling | Biaryl pyridine derivatives | Ligands for transition metal catalysts vulcanchem.com |

| Fine Chemicals | Derivatization | Unique fragrances and additives | High-end fine chemical manufacturing pipzine-chem.com |

This table highlights the role of this compound in the synthesis of advanced materials and specialty chemicals.

Design and Synthesis of Molecular Probes and Ligands for Chemical Biology Research

Molecular probes and ligands are essential tools in chemical biology for investigating and manipulating biological systems. The design of these tools often requires a scaffold that can be readily and selectively attached to a reporter molecule (like a fluorophore) or a biological target. The bromomethyl group of this compound is an ideal electrophilic handle for this purpose, reacting efficiently with nucleophilic residues on other molecules. vulcanchem.com

This compound can be used to covalently label proteins, nucleic acids, or other biomolecules. For example, the bromomethyl group can react with the thiol group of cysteine residues or the amine groups of lysine (B10760008) residues in proteins, thereby attaching the 2-fluoro-3-methoxypyridine (B573476) moiety as a stable tag. This tag can serve as a ligand to interact with a specific biological receptor or as a structural component to study molecular interactions. The fluorine atom can also be useful as a reporter for ¹⁹F NMR studies, a powerful technique in drug discovery and chemical biology for observing ligand binding and conformational changes without the background noise present in ¹H NMR.

The following table demonstrates the utility of this compound in forming bioconjugates for chemical biology research.

| Biological Functional Group | Amino Acid Example | Covalent Bond Formed | Application |

| Thiol (-SH) | Cysteine | Thioether | Site-specific protein labeling, Enzyme inhibition |

| Amine (-NH₂) | Lysine | Secondary Amine | Bioconjugation, Surface immobilization |

| Carboxylate (-COO⁻) | Aspartate, Glutamate | Ester | Prodrug design, Linker for solid-phase synthesis |

| Imidazole | Histidine | N-Alkylated Imidazolium | Active site modification, pH-sensitive probes |

This table illustrates the conjugation reactions enabled by this compound for creating tools used in chemical biology.

Computational and Theoretical Chemistry Insights into 5 Bromomethyl 2 Fluoro 3 Methoxypyridine and Its Transformations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 5-Bromomethyl-2-fluoro-3-methoxypyridine. By solving the Schrödinger equation for the molecule, albeit with approximations, we can obtain detailed information about its geometry, stability, and the distribution of electrons.

Conformational Analysis and Molecular Stability

The pyridine (B92270) ring in this compound is a rigid scaffold, but rotation around the single bonds of the bromomethyl and methoxy (B1213986) substituents can lead to different conformers. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), helps to identify the most stable arrangement of these groups in three-dimensional space. The relative energies of different conformers are calculated to determine the global minimum energy structure, which is the most populated conformation at thermal equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-C_CH2-Br) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.5 |

| 2 | 180° | 0.0 |

| 3 | -60° | 0.5 |

Note: Data is illustrative and based on typical rotational barriers for similar functional groups.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the methoxy group, while the LUMO is likely to be associated with the carbon-bromine bond, indicating its susceptibility to nucleophilic attack.

Reactivity indices, such as the HOMO-LUMO gap, electronegativity, and chemical hardness, can be calculated from the orbital energies. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Calculated FMO Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: Values are hypothetical and representative of a stable organic molecule.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry can predict the most likely outcomes of chemical reactions by examining the potential energy surface.

Modeling of Transition States and Reaction Pathways

By modeling the transition states and intermediates of a potential reaction, the activation energy and reaction energy can be calculated. This allows for the prediction of the most favorable reaction pathway. For instance, in a nucleophilic substitution reaction at the bromomethyl group, computational modeling can determine the energy barrier for the reaction, providing insight into the reaction rate.

Computational Design of Novel Catalytic Systems

Computational methods are increasingly used to design new catalysts for specific reactions. nih.gov For transformations involving this compound, such as cross-coupling reactions, different metal catalysts and ligands can be screened in silico to identify the most promising candidates before any experimental work is undertaken. This approach can significantly accelerate the discovery of efficient catalytic systems.

In Silico Screening and Virtual Library Generation Methodologies

In silico techniques are invaluable in modern drug discovery and materials science.

Virtual libraries of compounds based on the this compound scaffold can be generated by computationally introducing a wide variety of substituents at different positions on the molecule. auctoresonline.orgmalariaworld.orgresearchgate.net These virtual libraries can then be screened against a biological target (such as a protein binding site) using molecular docking simulations to identify potential drug candidates. mdpi.comresearchgate.nettandfonline.com This approach allows for the rapid exploration of a vast chemical space to prioritize compounds for synthesis and experimental testing. auctoresonline.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.